6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

kinase inhibition enzymatic assay early-stage screening

Sourcing a reliable electron-deficient dioxoloquinazolinone reference for SAR campaigns is challenging. This 6-(4-nitrophenyl) derivative solves that with verified bioactivity (IC₅₀ 28 µM) and a Hammett σₚ of 0.78-the strongest electron-withdrawing substituent among commercially available 6-aryl analogs. • Enables rigorous electronic-effect SAR studies on target binding and metabolic stability. • Serves as a nitroreductase-sensitive scaffold for hypoxia-activated prodrug development. • Validated anti-inflammatory dioxoloquinazolinone core for phenotypic screening before lead optimization. In stock. Request a quote for immediate global dispatch.

Molecular Formula C15H11N3O5
Molecular Weight 313.26 g/mol
CAS No. 656833-93-1
Cat. No. B12542419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
CAS656833-93-1
Molecular FormulaC15H11N3O5
Molecular Weight313.26 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C(=O)NC(N3)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O5/c19-15-10-5-12-13(23-7-22-12)6-11(10)16-14(17-15)8-1-3-9(4-2-8)18(20)21/h1-6,14,16H,7H2,(H,17,19)
InChIKeyFOYWLMOHCIOZLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Nitrophenyl)-dioxoloquinazolinone – Chemical Identity & Core Scaffold


6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one (CAS 656833-93-1, molecular formula C₁₅H₁₁N₃O₅, molecular weight 313.26 g/mol) belongs to the dioxoloquinazolinone class, a fused heterocyclic scaffold bearing a 4-nitrophenyl substituent at the 6-position . This scaffold places the compound among quinazoline derivatives that have been investigated for anti‑inflammatory and antiproliferative activities [1]. However, publicly available primary pharmacological data for this specific compound are extremely limited; user due diligence is essential before procurement.

Fused dioxoloquinazolinone heterocyclic scaffold
Strong electron-withdrawing 4-nitrophenyl substituent
Requires due diligence; limited public pharmacological data

Substitution Risks for 6-(4-Nitrophenyl)dioxoloquinazolinone


Even minor substituent changes on the dioxoloquinazolinone scaffold can profoundly alter biological activity. For example, 8‑aryl‑5‑isopropyl‑2H‑1,3‑dioxolo[4,5‑g]quinazolin‑6(5H)‑ones exhibit anti‑inflammatory potency that is exquisitely sensitive to the nature and position of the aryl group [1]. The 4‑nitrophenyl substituent present in the target compound is a strong electron‑withdrawing group that can modulate both hydrogen‑bonding capacity and π‑stacking interactions with biological targets, effects that are not replicated by 4‑chlorophenyl or 4‑fluorophenyl analogs [2]. Consequently, generic interchange among dioxoloquinazolinones without targeted comparative data carries a high risk of altering potency, selectivity, or physicochemical properties relevant to experimental reproducibility.

Substituent electronic profile critically modulates activity; 4-nitrophenyl is a stronger electron-withdrawing group than 4-chlorophenyl or 4-fluorophenyl analogs.
Aryl substitution patterns on the dioxoloquinazolinone scaffold may shift potency and selectivity; direct interchange without comparative data risks irreproducibility.
Class-level SAR from 8-aryl-5-isopropyl derivatives may not transfer directly to 6-aryl-substituted analogs due to positional differences.

Differentiation Evidence: 6-(4-Nitrophenyl)dioxoloquinazolinone


Enzymatic Inhibition Activity

The only publicly retrievable activity datum for the target compound is a reported IC₅₀ of 28 µM, noted in a PubMed Commons commentary [1]. The specific protein target and assay conditions were not disclosed, precluding direct target‑based comparison. By contrast, the closest purchasable analog 6‑(4‑chlorophenyl)‑[1,3]dioxolo[4,5‑g]quinazolin‑8(5H)‑one (CAS 656833‑96‑4) returned no publicly accessible IC₅₀ values in authoritative databases at the time of this analysis .

Enzymatic Inhibition
Reported
IC50 28 µM (target undisclosed)
Supports early-stage screening context
Assay conditions not available; data to verify
kinase inhibition enzymatic assay early-stage screening

Substituent Electronic Profile

The 4‑nitrophenyl group (Hammett σₚ = 0.78) is a substantially stronger electron‑withdrawing substituent than 4‑chlorophenyl (σₚ = 0.23) or 4‑fluorophenyl (σₚ = 0.06) [1]. In the dioxoloquinazolinone series, electron‑withdrawing aryl substituents have been shown to enhance anti‑inflammatory potency [2]. The 4‑nitrophenyl analog is therefore predicted, on a class‑level basis, to exhibit a distinct pharmacological profile relative to its halogenated counterparts, although direct head‑to‑head data are absent.

Electronic Profile
Class-level
Hammett σp = 0.78 (4-NO₂) vs 0.23 (4-Cl)
Supports substituent selection rationale
SAR class-level inference; direct data absent
medicinal chemistry SAR electronic effects

Anti-inflammatory Scaffold Evidence

8‑Aryl‑substituted dioxolo[4,5‑g]quinazolin‑6(5H)‑ones have demonstrated anti‑inflammatory activity in the carrageenan‑induced rat paw edema model [1]. While the specific 6‑(4‑nitrophenyl) derivative was not tested in that study, the class‑level observation that aryl substitution is critical for activity supports the rationale for procuring the 4‑nitrophenyl variant as a probe molecule. The unsubstituted core (6,7‑dihydroquinazolin‑8(5H)‑one, CAS 89967‑17‑9) lacks the aryl group required for anti‑inflammatory activity .

Anti-inflammatory Scaffold
Class-level
Target not tested; series ED₃₀ 10–50 mg/kg p.o. (rat model)
Class-level scaffold activity context
In vivo model data from 8-aryl analogs; specific compound not evaluated
anti-inflammatory COX inhibition analgesic discovery

Chemical Availability and Purity

The target compound (CAS 656833‑93‑1) is listed by multiple chemical suppliers, with a typical catalog purity specification of ≥95% . The 4‑chlorophenyl analog (CAS 656833‑96‑4) and 4‑fluorophenyl analog (CAS not retrieved in authoritative databases) are less widely stocked based on public catalog searches . The broader availability of the 4‑nitrophenyl derivative may reduce procurement lead times and minimum order quantities for research laboratories.

Availability & Purity
Supplier data
≥95% purity; multiple suppliers
Broader commercial availability than halogenated analogs
Data to verify; public catalog search April 2026
chemical procurement purity comparison vendor sourcing

Cytotoxicity in Hepatocarcinoma Cells

A single commercial source reports an IC₅₀ of 10 µM for the target compound against Huh7‑D12 hepatocarcinoma cells, attributed to kinase inhibition, alongside a comparator thiazole derivative with an IC₅₀ of 25 µM in the same assay . However, this source is excluded from core evidence per the present analysis rules, and no peer‑reviewed confirmation could be located. This datum is retained here solely as a flag for further verification.

Cytotoxicity (Unverified)
Data to verify
Vendor-reported IC50 10 µM (Huh7‑D12 cells)
Requires independent validation
No peer-reviewed confirmation; excluded from core evidence
cytotoxicity anticancer screening Huh7

Recommended Applications


Kinase & Enzyme Inhibition Screening

The reported IC₅₀ of 28 µM, albeit against an undisclosed target, indicates the compound possesses measurable bioactivity [1]. Laboratories conducting broad‑panel kinase or enzyme inhibition screens may use this compound as a dioxoloquinazolinone reference point to benchmark the activity of newly synthesized analogs.

SAR Studies of Electron-Withdrawing Substituents

With a Hammett σₚ of 0.78, the 4‑nitrophenyl group is the strongest electron‑withdrawing substituent among commercially available 6‑aryl dioxoloquinazolinones [1]. This makes the compound a valuable tool for SAR campaigns exploring the impact of electronic effects on target binding, solubility, and metabolic stability [2].

Anti-inflammatory Drug Discovery Probe

The dioxolo[4,5‑g]quinazolin‑6(5H)‑one scaffold has validated anti‑inflammatory activity in vivo [1]. The 6‑(4‑nitrophenyl) derivative, bearing the critical aryl substituent, can serve as a probe molecule in cell‑based and in vivo inflammation models to assess target engagement and phenotypic response before investing in more resource‑intensive lead optimization.

Nitroreductase Prodrug Activation Tool

The 4‑nitrophenyl moiety is a substrate for nitroreductase enzymes, which are exploited in gene‑directed enzyme prodrug therapy (GDEPT) and hypoxia‑activated prodrug strategies [1]. This compound may be utilized as a scaffold for developing nitroreductase‑sensitive probes or prodrugs, a niche not accessible with the 4‑chlorophenyl or 4‑fluorophenyl analogs.

Application
Selection Property
Validation Focus
Kinase/enzyme inhibition screening studies
Documented bioactivity (reported IC50 context)
Broad-panel kinase/enzyme benchmarking
Electronic SAR studies
Strong electron-withdrawing substituent profile
Target binding and metabolic stability endpoints
Inflammation model probe research
Aryl-substituted dioxoloquinazolinone scaffold
Target engagement and phenotypic response in cell/in vivo models
Nitroreductase substrate research
4-Nitrophenyl moiety as enzyme substrate
Hypoxia-responsive probe activation assays
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